molecular formula C18H22N6 B2374830 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-51-0

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2374830
CAS No.: 393846-51-0
M. Wt: 322.416
InChI Key: PNVIZXAQVWHCNX-UHFFFAOYSA-N
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Description

“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with an ethylpiperazinyl and m-tolyl substituent, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the m-tolyl group: This step may involve a substitution reaction where a suitable m-tolyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the ethylpiperazinyl group: This can be done through nucleophilic substitution or coupling reactions using ethylpiperazine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the substituents on the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenated compounds, strong acids or bases, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(4-ethylpiperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

“4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethylpiperazinyl group, in particular, may enhance its solubility and interaction with biological targets.

Biological Activity

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by an ethylpiperazinyl group and an m-tolyl substituent, suggests promising interactions with biological targets.

  • Molecular Formula : C18H22N6
  • Molecular Weight : 322.41 g/mol
  • CAS Number : 393846-51-0
  • Boiling Point : 454.9 ± 45.0 °C (predicted)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 7.65 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The precise mechanism involves binding to specific targets within cellular pathways, which can lead to apoptosis in cancer cells or modulation of other biological processes.

Anticancer Activity

Research has highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. For instance, studies have shown that derivatives can exhibit significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)TBD
Analog 1MCF-7 (Breast)1.74
Analog 2HepG2 (Liver)TBD

In a study assessing various pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than that of doxorubicin (9.20 µM), indicating a strong potential as an anticancer agent .

Mechanistic Studies

Flow cytometric analyses have shown that certain derivatives induce apoptosis in cancer cells at low micromolar concentrations. This effect is often linked to the modulation of the BAX/Bcl-2 ratio, which is crucial for regulating apoptosis:

  • BAX/Bcl-2 Ratio Increase : Significant increase observed in treated cells.

Furthermore, molecular docking studies suggest that these compounds mimic ATP and bind effectively to kinase active sites, enhancing their potential as kinase inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. Notably:

  • The presence of the ethylpiperazinyl group enhances solubility and interaction with biological targets.
  • Substituents on the pyrazolo[3,4-d]pyrimidine core can alter potency and selectivity against specific cancer types.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on A549 Cells : This study evaluated the compound's ability to inhibit cell proliferation and induce apoptosis.
    • Findings : The compound showed a high degree of efficacy with an IC50 value significantly lower than conventional chemotherapeutics .
  • MCF-7 Breast Cancer Study : Another study focused on breast cancer cell lines where analogs were tested for their cytotoxic effects.
    • Results : One analog exhibited an IC50 value of 1.74 µM, indicating strong potential for further development as a therapeutic agent .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVIZXAQVWHCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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